3-Methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid
Overview
Description
3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde oxalate is an organic compound with the molecular formula C16H23NO3 It is a derivative of benzaldehyde, featuring a methoxy group and a piperidinyl-propoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with 3-chloropropylpiperidine under basic conditions to form 3-methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde.
Oxalate Formation: The intermediate is then reacted with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde oxalate can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzoic acid.
Reduction: 3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid involves its interaction with molecular targets such as receptors or enzymes. The piperidinyl group can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde: The parent compound without the oxalate group.
3-Methoxy-2-[3-(1-pyrrolidinyl)propoxy]benzaldehyde: A similar compound with a pyrrolidinyl group instead of a piperidinyl group.
3-Methoxy-2-[3-(1-morpholinyl)propoxy]benzaldehyde: A similar compound with a morpholinyl group.
Uniqueness
3-Methoxy-2-[3-(1-piperidinyl)propoxy]benzaldehyde oxalate is unique due to the presence of the oxalate group, which can influence its solubility, stability, and reactivity. The piperidinyl group also provides specific binding properties that can be exploited in various research applications.
Properties
IUPAC Name |
3-methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.C2H2O4/c1-19-15-8-5-7-14(13-18)16(15)20-12-6-11-17-9-3-2-4-10-17;3-1(4)2(5)6/h5,7-8,13H,2-4,6,9-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQXWWALZKDSGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCN2CCCCC2)C=O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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